Quaternium-70

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

68921-83-5 |

|---|---|

Molekularformel |

C39H79ClN2O3 |

Molekulargewicht |

659.5 g/mol |

IUPAC-Name |

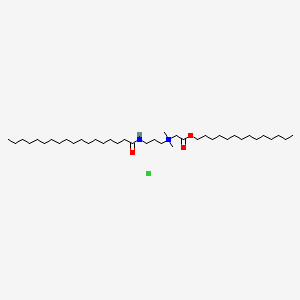

dimethyl-[3-(octadecanoylamino)propyl]-(2-oxo-2-tetradecoxyethyl)azanium;chloride |

InChI |

InChI=1S/C39H78N2O3.ClH/c1-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-33-38(42)40-34-32-35-41(3,4)37-39(43)44-36-31-29-27-25-23-18-16-14-12-10-8-6-2;/h5-37H2,1-4H3;1H |

InChI-Schlüssel |

DKJLEUVQMKPSHB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCC.[Cl-] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCC.[Cl-] |

Andere CAS-Nummern |

68921-83-5 |

Piktogramme |

Corrosive; Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Quaternium-70: Chemical Structure and Synthesis Pathway

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a proposed synthesis pathway for Quaternium-70, a cationic surfactant widely utilized in the cosmetics industry for its anti-static and hair conditioning properties.[1][2]

Chemical Structure and Properties

This compound is a quaternary ammonium (B1175870) salt with a complex molecular structure that imparts its surface-active and conditioning effects.[3] Its chemical identity is well-defined by its IUPAC name and CAS number.

IUPAC Name: Dimethyl-[3-(octadecanoylamino)propyl]-(2-oxo-2-tetradecoxyethyl)azanium chloride[4][5][][7] CAS Number: 68921-83-5[1][4][8] Molecular Formula: C₃₉H₇₉ClN₂O₃[5][][8][9]

The structure consists of a central positively charged nitrogen atom bonded to four organic substituents: two methyl groups, a propyl chain linked to an octadecanoylamide group, and an ethyl ester group with a tetradecyl chain. This amphiphilic nature, with long fatty acid chains (hydrophobic) and a cationic center (hydrophilic), allows it to adsorb onto negatively charged surfaces like hair, reducing static and improving texture.[10]

Quantitative Data

The following table summarizes the key quantitative chemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 659.51 g/mol | [8][9] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCC--INVALID-LINK--(C)CC(=O)OCCCCCCCCCCCCCC.[Cl-] | [][8] |

| InChI Key | DKJLEUVQMKPSHB-UHFFFAOYSA-N | [][8] |

| EINECS/ELINCS No. | 272-964-2 | [1][4][7] |

| Category | Cationic Surfactant, Conditioning Agent | [8] |

Proposed Synthesis Pathway

While specific, proprietary experimental protocols for the industrial synthesis of this compound are not publicly available, a plausible multi-step synthesis pathway can be proposed based on its structure and established organic chemistry principles for the formation of amides, esters, and quaternary ammonium salts.[2][11] The synthesis logically begins with the creation of an intermediate tertiary amine, which is then quaternized.

The proposed pathway involves two primary stages:

-

Synthesis of the Tertiary Amine Intermediate: This involves an amidation reaction followed by esterification.

-

Quaternization: The final step where the tertiary amine is alkylated to form the quaternary ammonium salt.

Below is a DOT language script visualizing the proposed synthesis pathway.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols (Generalized)

The following sections describe generalized experimental methodologies for the key reactions in the proposed synthesis pathway. These are based on standard procedures for synthesizing similar compounds and should be adapted and optimized for specific laboratory conditions.

This step involves the formation of an amide bond between a fatty acid (stearic acid) and an amine (3-dimethylaminopropylamine).

-

Methodology:

-

Stearic acid is melted in a reaction vessel equipped with a stirrer, thermometer, and a nitrogen inlet.

-

An equimolar amount of 3-(dimethylamino)-1-propylamine (DMAPA) is added slowly to the molten stearic acid with constant stirring.

-

The reaction mixture is heated to approximately 150-180°C under a nitrogen atmosphere to drive off the water formed during the reaction.

-

The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a specified low level.

-

The resulting product, Stearamidopropyl Dimethylamine, is a tertiary amine that can be purified by vacuum distillation or used directly in the next step.

-

This reaction creates the alkylating agent needed for the final quaternization step.

-

Methodology:

-

1-Tetradecanol is charged into a reaction vessel with a suitable solvent (e.g., toluene (B28343) or dichloromethane) and a base (e.g., pyridine (B92270) or triethylamine) to act as a proton scavenger.

-

The mixture is cooled in an ice bath.

-

Chloroacetyl chloride is added dropwise to the cooled solution with vigorous stirring, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is washed with water and brine to remove the hydrochloride salt and any unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield Tetradecyl Chloroacetate.

-

This final step is a classic Menshutkin reaction, where the tertiary amine (Stearamidopropyl Dimethylamine) is alkylated by the chloroacetate ester to form the quaternary ammonium salt.[11]

-

Methodology:

-

Equimolar amounts of Stearamidopropyl Dimethylamine (from Step 1) and Tetradecyl Chloroacetate (from Step 2) are dissolved in a polar aprotic solvent, such as isopropanol (B130326) or ethanol.

-

The mixture is heated to reflux (typically 60-80°C) with stirring for several hours to 24 hours.[12] The progress of the reaction can be monitored by the disappearance of the tertiary amine reactant.

-

Upon completion, the solvent is typically left in the mixture as the final product is often sold as a solution (e.g., a 54% solution).[8]

-

If a pure product is desired, the solvent can be removed under vacuum, and the resulting waxy or solid this compound can be purified by recrystallization.

-

This guide provides a comprehensive overview of the chemical nature of this compound and a scientifically grounded, plausible pathway for its synthesis. The provided protocols are generalized and serve as a foundation for researchers to develop specific experimental procedures.

References

- 1. incibeauty.com [incibeauty.com]

- 2. deascal.com [deascal.com]

- 3. ewg.org [ewg.org]

- 4. specialchem.com [specialchem.com]

- 5. This compound | C39H79ClN2O3 | CID 111772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 12. US5696292A - Process for producing quarternary ammonium compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Quaternium-70 on Hair Keratin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternium-70 is a cationic surfactant and conditioning agent integral to advanced hair care formulations. Its multifaceted mechanism of action on hair keratin (B1170402) is primarily centered on its ability to form a protective, conditioning film on the hair shaft. This guide elucidates the core principles of this compound's interaction with hair keratin, detailing its role in thermal protection, antistatic effects, and improved manageability. Quantitative data from relevant studies are summarized, and detailed experimental protocols for evaluating its efficacy are provided. Furthermore, this document offers visualizations of the key mechanisms and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

Hair keratin is a complex biopolymer susceptible to damage from various environmental and cosmetic insults, including heat styling, UV radiation, and chemical treatments. This damage manifests as a roughened cuticle, increased porosity, and a net negative surface charge, leading to frizz, static, and a dull appearance. Cationic conditioning agents, such as this compound, are designed to mitigate this damage by adsorbing to the hair surface and imparting a range of protective and restorative benefits.

This compound, a quaternary ammonium (B1175870) compound, possesses a positively charged nitrogen atom, which is key to its functionality. This cationic nature drives its substantivity to the negatively charged surface of damaged hair, enabling it to deliver benefits such as thermal protection, reduced static, and enhanced conditioning.[1][2][3] This guide will delve into the specific mechanisms through which this compound exerts these effects on hair keratin.

Chemical Structure and Properties

This compound is a complex molecule characterized by a quaternary ammonium head group and long fatty acid chains. This amphiphilic structure allows it to interact with both the hydrophilic and hydrophobic regions of the hair fiber. The cationic head group is the primary driver of its affinity for the negatively charged keratin surface, while the lipophilic tails contribute to the conditioning and smoothing properties. This compound is often supplied in a propylene (B89431) glycol solution to enhance its formulation compatibility.[4]

Mechanism of Action on Hair Keratin

The primary mechanism of action of this compound on hair keratin is the formation of a thin, protective film on the hair surface. This film formation is driven by the electrostatic attraction between the cationic this compound molecules and the anionic sites on the keratin protein.[4][5][6]

Electrostatic Interaction and Film Formation

Hair, particularly when damaged, carries a net negative charge due to the presence of carboxyl groups from amino acid residues like aspartic acid and glutamic acid. The positively charged head of the this compound molecule is electrostatically attracted to these negative sites, leading to its adsorption onto the hair cuticle.[7][8] This interaction neutralizes the surface charge, reducing interfiber repulsion and static electricity.[5] The long, hydrophobic fatty acid chains of the this compound molecules then orient themselves away from the hair shaft, forming a smooth, conditioning layer.[4]

dot

References

- 1. specialchem.com [specialchem.com]

- 2. CM Studio+ | this compound | this compound (and) Propylene Glycol [app.cmstudioplus.com]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. ashland.com [ashland.com]

- 5. deascal.com [deascal.com]

- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 7. Ceraphyl™ 70 ester Bulk Distributor | CAS - | Brenntag [brenntag.com]

- 8. ulprospector.com [ulprospector.com]

An In-Depth Technical Guide to Quaternium-70: Molecular Weight and Charge Density Analysis

This technical guide provides a comprehensive analysis of Quaternium-70, a cationic surfactant employed in the cosmetics industry for its antistatic and hair conditioning properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, and methodologies for its characterization.

Physicochemical Properties of this compound

This compound is a quaternary ammonium (B1175870) salt with the IUPAC name Dimethyl[3-[(1-oxooctadecyl)amino]propyl][2-oxo-2-(tetradecyloxy)ethyl]ammonium chloride.[3][4] It is a synthetic compound that functions as an antistatic and hair conditioning agent in various cosmetic formulations.[1][2]

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 68921-83-5 | [1][3][5] |

| Molecular Formula | C39H79ClN2O3 | [5][][7][8] |

| Molecular Weight | 659.50 g/mol | [] |

| Alternate Molecular Weight | 659.51 g/mol | [8] |

| EINECS/ELINCS No | 272-964-2 | [1][3][4] |

| Classification | Quaternary ammonium cation | [1] |

Charge Density Analysis: Experimental Protocols

2.1. Colloid Titration

Colloid titration is a widely used method to determine the charge density of polyelectrolytes.[9][10] The principle lies in the stoichiometric reaction between the cationic polymer (this compound) and an anionic polyelectrolyte of a known charge density, such as potassium polyvinyl sulfate (B86663) (PVSK).[9] An indicator is used to detect the endpoint of the titration.

Experimental Protocol: Visual Titrimetry with Toluidine Blue O

-

Preparation of Reagents:

-

Prepare a standardized solution of potassium polyvinyl sulfate (PVSK).

-

Prepare a solution of this compound with a known concentration.

-

Prepare a Toluidine Blue O (TBO) indicator solution.

-

-

Titration Procedure:

-

Add a known volume of the this compound solution to a flask and dilute with deionized water.

-

Add a few drops of the TBO indicator. The solution should turn blue.

-

Titrate the this compound solution with the standardized PVSK solution.

-

The endpoint is reached when the color of the solution changes from blue to purple.

-

-

Calculation: The charge density can be calculated based on the stoichiometry of the reaction between the cationic this compound and the anionic PVSK at the endpoint.

2.2. Conductometric Titration

Conductometric titration is another robust method for determining the charge density of polyelectrolytes by measuring the change in conductivity of the solution during titration.[11][12]

Experimental Protocol: Conductometric Titration

-

Instrumentation:

-

A conductometer with a conductivity cell.

-

A burette for the titrant.

-

-

Procedure:

-

Place a known volume of the this compound solution in a beaker.

-

Immerse the conductivity cell into the solution and allow the reading to stabilize.

-

Add the titrant (an anionic polyelectrolyte like PVSK) in small, known increments.

-

Record the conductivity after each addition, ensuring the solution is well-mixed and the reading is stable.

-

-

Data Analysis:

-

Plot the measured conductivity as a function of the volume of titrant added.

-

The plot will typically show two linear segments with different slopes. The intersection of these lines corresponds to the equivalence point of the titration.

-

The charge density is calculated from the volume of titrant required to reach the equivalence point.

-

Functional and Analytical Workflow Visualization

The following diagrams illustrate the functional mechanism of this compound as a conditioning agent and a general workflow for its physicochemical analysis.

Caption: Functional mechanism of this compound as a hair conditioning agent.

Caption: General workflow for the physicochemical analysis of this compound.

References

- 1. incibeauty.com [incibeauty.com]

- 2. deascal.com [deascal.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 7. This compound | C39H79ClN2O3 | CID 111772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Charge Determination of Cationic Polyelectrolytes by Visual Titrimetry and Spectrophotometry -Journal of Environmental Science International | Korea Science [koreascience.kr]

- 10. scribd.com [scribd.com]

- 11. air.unimi.it [air.unimi.it]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Quaternium-70

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-70 is a complex quaternary ammonium (B1175870) salt widely utilized in the cosmetics and personal care industry.[1] Classified as a cationic surfactant, it functions primarily as a hair conditioning agent, anti-static agent, and emulsifier.[2][3] Its multifaceted properties, including providing thermal protection and enhancing combability, make it a valuable ingredient in products such as conditioners, shampoos, and styling treatments.[1][2] The chemical structure of this compound, which includes long alkyl chains, an amide group, an ester linkage, and a permanently charged quaternary nitrogen center, dictates its functional efficacy.[4][5][6]

A thorough spectroscopic analysis is essential for confirming the identity, purity, and structural integrity of this compound. This guide provides a detailed overview of the application of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for its characterization, complete with predicted spectral data, experimental protocols, and workflow visualizations.

Chemical Structure and Properties:

-

IUPAC Name: dimethyl-[3-(octadecanoylamino)propyl]-(2-oxo-2-tetradecoxyethyl)azanium chloride[5]

-

Molecular Weight: 659.51 g/mol [4]

-

SMILES: CCCCCCCCCCCCCCCCCC(=O)NCCC--INVALID-LINK--(C)CC(=O)OCCCCCCCCCCCCCC.[Cl-][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound by FTIR is expected to reveal characteristic absorption bands corresponding to its amide, ester, and long hydrocarbon chain moieties.

Predicted FTIR Spectral Data

The following table summarizes the principal vibrational modes anticipated in the FTIR spectrum of this compound. These predictions are based on the known absorption ranges for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Medium | N-H stretching | Amide (secondary) |

| 2920 - 2960 | Strong | Asymmetric C-H stretching | Alkyl chains (-CH₂, -CH₃) |

| 2850 - 2870 | Strong | Symmetric C-H stretching | Alkyl chains (-CH₂, -CH₃) |

| ~1735 | Strong | C=O stretching | Ester |

| ~1640 | Strong | C=O stretching (Amide I band) | Amide |

| ~1550 | Medium | N-H bending (Amide II band) | Amide |

| ~1470 | Medium | C-H bending (scissoring) | Methylene (B1212753) (-CH₂) |

| ~1170 | Medium | C-O stretching | Ester |

| 900 - 1000 | Weak | C-N⁺ stretching vibrations | Quaternary Ammonium |

Note: The presence of a broad band around 3400 cm⁻¹ may indicate absorbed water.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium. Perform a background scan to capture the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Preparation: this compound is typically a viscous liquid or waxy solid.[3] Place a small amount (a few drops or a small spatula tip) directly onto the center of the ATR crystal.

-

Sample Analysis: Lower the ATR press to ensure firm and uniform contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, raise the press, and thoroughly clean the ATR crystal using a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

Visualization: FTIR Experimental Workflow

Caption: Workflow for FTIR analysis using an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. Both ¹H (proton) and ¹³C NMR are invaluable for the comprehensive characterization of this compound. Due to the molecule's complexity, 2D NMR experiments (e.g., COSY, HSQC) may be necessary for unambiguous assignments.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will be complex due to the long alkyl chains. Key distinguishing signals are highlighted below.

| Chemical Shift (δ, ppm) | Multiplicity | Approx. # of Protons | Assignment |

| ~8.0 - 8.5 | Triplet (t) | 1H | Amide N-H |

| ~4.2 | Singlet (s) | 2H | -N⁺-CH₂ -C(=O)O- |

| ~3.6 | Multiplet (m) | 2H | -N⁺-CH₂ -CH₂-CH₂-NH- |

| ~3.4 | Multiplet (m) | 2H | -CH₂-CH₂ -NH-C(=O)- |

| ~3.3 | Singlet (s) | 6H | Quaternary Amine -N⁺-(CH₃ )₂ |

| ~2.2 | Triplet (t) | 2H | Ester α-position -O-C(=O)-CH₂ - |

| ~2.1 | Triplet (t) | 2H | Amide α-position -NH-C(=O)-CH₂ - |

| ~1.6 | Multiplet (m) | 4H | β-protons to carbonyls |

| 1.2 - 1.4 | Broad (br) | ~56H | Bulk methylene -(CH₂ )ₙ- chains |

| 0.8 - 0.9 | Triplet (t) | 6H | Terminal methyl -CH₃ groups |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will confirm the presence of carbonyl carbons and the quaternary ammonium center.

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Ester C =O |

| ~173 | Amide C =O |

| ~65 | -N⁺-C H₂-CH₂-CH₂-NH- |

| ~60 | -N⁺-C H₂-C(=O)O- |

| ~51 | Quaternary Amine -N⁺-(C H₃)₂ |

| ~36 | Amide α-position -NH-C(=O)-C H₂- |

| ~34 | Ester α-position -O-C(=O)-C H₂**- |

| 22 - 32 | Bulk methylene -(C H₂)ₙ- chains |

| ~25 | Propyl linker carbons |

| ~14 | Terminal methyl -C H₃ groups |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 10-50 mg of the this compound sample into an NMR tube. Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). Ensure the sample dissolves completely, using gentle vortexing or sonication if necessary.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Parameter Optimization: For ¹H NMR, determine the optimal 90° pulse width. For ¹³C NMR, set up a proton-decoupled experiment.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of ~16 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

¹³C NMR: Acquire the spectrum. This requires a significantly longer acquisition time. Typical parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and several hundred to thousands of scans.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Visualization: NMR Experimental Workflow

Caption: Workflow for ¹H and ¹³C NMR analysis.

Integrated Analytical Approach

FTIR and NMR spectroscopy are complementary techniques. A combined approach provides a robust method for the structural elucidation and quality control of this compound. FTIR offers a rapid confirmation of functional groups, while NMR provides a detailed map of the atomic connectivity.

Visualization: Overall Analytical Logic

Caption: Logical flow for integrated structural analysis.

Conclusion

FTIR and NMR spectroscopy are indispensable tools for the rigorous analysis of this compound. FTIR provides a quick and effective fingerprint of the molecule's functional groups, making it ideal for identity confirmation and routine quality checks. NMR, through ¹H and ¹³C analysis, offers a more profound insight into the precise molecular architecture, enabling unambiguous structural verification and purity assessment. The combined application of these techniques, as outlined in this guide, ensures a comprehensive characterization of this compound, which is critical for its effective and safe use in research, development, and commercial applications.

References

Quaternium-70: A Technical Examination of its Thermal Protection Properties in Hair Care

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermal Protection Efficacy of Quaternium-70 on Hair

The primary mechanism by which this compound is thought to protect hair is by forming a thin, protective film on the hair shaft. This film is believed to slow down heat conduction and distribute heat more evenly, thereby minimizing localized thermal damage to the hair's protein structure.

A pivotal study in this area, conducted by McMullen and Jachowicz in 1998, quantified the thermal protection effects of this compound. The key findings from this and related research are summarized below.

Quantitative Data on Thermal Protection

The research by McMullen and Jachowicz demonstrated a notable reduction in the degradation of tryptophan, an amino acid in hair that is particularly susceptible to thermal decomposition.

| Parameter | Treatment | Temperature | Duration | Result | Reference |

| Tryptophan Decomposition | 1% Aqueous Solution of this compound | 132°C and 152°C | 4-12 minutes | 10-20% reduction in decomposition | [1] |

Experimental Protocols

The evaluation of this compound's thermal protective effects has been conducted using a range of analytical techniques designed to measure changes in the chemical and physical properties of hair.

Fluorescence Spectroscopy

This technique is employed to quantify the degradation of tryptophan in hair. Tryptophan fluoresces under specific wavelengths of light, and the intensity of this fluorescence is proportional to its concentration. Thermal damage leads to the decomposition of tryptophan, resulting in a decrease in fluorescence intensity.

-

Objective: To measure the extent of tryptophan degradation in hair tresses after thermal treatment.

-

Methodology:

-

Hair tresses are treated with a 1% aqueous solution of this compound.

-

Control tresses are left untreated.

-

The tresses are then subjected to controlled heating using a curling iron at temperatures of 132°C and 152°C for durations ranging from 4 to 12 minutes.[1]

-

The fluorescence emission of tryptophan in the hair samples is measured using a fluorescence spectrophotometer.

-

The percentage of tryptophan decomposition is calculated by comparing the fluorescence intensity of the treated and untreated hair samples before and after heating.

-

Combing Analysis

Combing analysis is a mechanical test used to assess the surface damage of hair fibers. An increase in combing forces is indicative of cuticle damage and increased friction between hair strands.

-

Objective: To quantify the effect of this compound on the combing forces of thermally treated hair.

-

Methodology:

-

Hair tresses are prepared and treated with a 1% solution of this compound.

-

The tresses are then exposed to a set temperature using a heat-styling tool.

-

A specialized instrument measures the force required to comb through the tresses.

-

A reduction in the increase of combing forces in the this compound treated hair, compared to untreated hair, indicates a protective effect on the hair cuticle.

-

Texture Analysis

Texture analysis provides insights into the bulk mechanical properties of hair, such as stiffness. Thermal damage can alter the internal structure of the hair, leading to changes in its textural properties.

-

Objective: To evaluate changes in the stiffness of hair tresses following thermal exposure.

-

Methodology:

-

Hair tresses, both treated with this compound and untreated, are subjected to thermal stress.

-

A texture analyzer with a dual-cantilever bending accessory is used to measure the force required to bend the hair tresses.

-

Changes in the stiffness ratio of the hair fiber assemblies are compared between the treated and untreated samples.

-

Experimental Workflow for Assessing Thermal Protection

The following diagram illustrates the typical workflow for evaluating the thermal protection efficacy of a hair care ingredient like this compound.

Caption: Experimental workflow for evaluating the thermal protection of this compound on hair.

Conclusion

The available scientific evidence strongly supports the use of this compound as an effective thermal protectant in hair care formulations. Studies have quantitatively demonstrated its ability to reduce the degradation of key hair proteins when exposed to the high temperatures of styling tools. The primary analytical methods underpinning these claims—fluorescence spectroscopy, combing analysis, and texture analysis—provide a robust framework for assessing the efficacy of thermal protection products. For researchers and formulators in the drug development and cosmetics industries, this compound represents a valuable ingredient for creating products that not only enhance the aesthetic qualities of hair but also preserve its structural integrity against common sources of damage. Further research into the intrinsic thermal degradation properties of this compound would be beneficial for a more complete understanding of its behavior at elevated temperatures.

References

A Technical Guide to the Surface Activity and Micelle Formation of Quaternium-70

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternium-70, a cationic surfactant, is utilized in various cosmetic and personal care formulations for its conditioning and anti-static properties.[1][2][3][4] Its efficacy in these applications is intrinsically linked to its behavior at interfaces and its ability to self-assemble in solution, namely its surface activity and micelle formation. This technical guide provides a comprehensive overview of the principles behind these phenomena and outlines detailed experimental protocols for their characterization. Due to a lack of publicly available quantitative data specific to this compound, this document serves as a foundational resource for researchers seeking to determine its physicochemical properties, such as the critical micelle concentration (CMC) and surface tension reduction capabilities. Such data is crucial for optimizing formulations in cosmetic science and for exploring its potential in drug delivery systems.

Introduction to this compound

This compound, chemically identified as Stearamidopropyl Dimethyl Myristyl Acetate Ammonium (B1175870) Chloride, is a quaternary ammonium compound.[2] These "quat" surfactants are characterized by a positively charged nitrogen atom, which imparts substantivity to negatively charged surfaces like hair and skin, making them effective conditioning agents.[1][2] The amphiphilic nature of this compound, possessing both a hydrophobic fatty acid tail and a hydrophilic head, drives its surface-active behavior and the formation of micelles in aqueous solutions.[5] Understanding these properties is paramount for controlling formulation stability, sensory attributes, and the delivery of active ingredients.

Core Concepts: Surface Activity and Micelle Formation

Surface Activity

In an aqueous solution, surfactant molecules like this compound preferentially migrate to interfaces, such as the air-water or oil-water interface. This is due to the hydrophobic effect, where the nonpolar tails of the surfactant molecules are expelled from the bulk water phase. At the interface, they orient themselves with their hydrophobic tails directed away from the water and their hydrophilic heads remaining in the water. This adsorption at the interface reduces the surface tension of the liquid. The effectiveness of a surfactant is often measured by how much it can lower the surface tension, and the efficiency is the concentration required to achieve a significant reduction.[6][7]

Micelle Formation and Critical Micelle Concentration (CMC)

As the concentration of a surfactant in a solution increases, the interface becomes saturated with surfactant monomers. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the surfactant molecules to self-assemble into spherical or cylindrical aggregates called micelles.[8][9] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer corona, interacting with the surrounding aqueous environment. The formation of micelles is a dynamic equilibrium process. The CMC is a critical parameter as it often corresponds to the onset of a surfactant's detergency, solubilization, and emulsification capabilities.[6][8][10] Above the CMC, the surface tension of the solution remains relatively constant.[7][8]

Quantitative Data Summary (Hypothetical)

Table 1: Surface Tension of Aqueous this compound Solutions at 25°C

| Concentration of this compound (mol/L) | Surface Tension (mN/m) |

| Hypothetical Data Point 1 | Value |

| Hypothetical Data Point 2 | Value |

| Hypothetical Data Point 3 | Value |

| ... | ... |

Table 2: Critical Micelle Concentration (CMC) of this compound

| Experimental Method | CMC (mol/L) | Temperature (°C) |

| Surface Tensiometry | Determined Value | 25 |

| Fluorescence Spectroscopy | Determined Value | 25 |

| Conductivity Measurement | Determined Value | 25 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for determining the surface activity and CMC of this compound. These are standard and widely accepted methods for surfactant characterization.[9][10][11][12]

Determination of Surface Tension and CMC by Tensiometry

This method involves measuring the surface tension of solutions with varying concentrations of this compound. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.[10][11]

Materials and Equipment:

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-purity water (e.g., Milli-Q or equivalent)

-

This compound

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)[6][7]

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity water by accurately weighing the surfactant and dissolving it in a known volume of water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a broad concentration range, both below and above the expected CMC.

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Surface Tension Measurement:

-

Place a known volume of the most dilute this compound solution into the sample vessel.

-

Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

-

Measure the surface tension using the tensiometer. Ensure the ring or plate is thoroughly cleaned and dried between measurements.

-

Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.[11]

-

Determination of CMC by Fluorescence Spectroscopy

This sensitive method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment.[10][11] Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, it partitions into the nonpolar, hydrophobic core of the micelles, leading to a distinct change in its fluorescence emission spectrum.[10]

Materials and Equipment:

-

Fluorometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and micropipettes

-

High-purity water

-

This compound

-

Pyrene (as a stock solution in a volatile solvent like acetone)

Procedure:

-

Sample Preparation:

-

Prepare a series of this compound solutions of varying concentrations in volumetric flasks.

-

To each flask, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M.

-

Gently agitate the solutions and allow the solvent from the pyrene stock to evaporate completely.

-

Fill the flasks to the mark with high-purity water and mix thoroughly. Allow the solutions to equilibrate overnight in the dark.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 335 nm for pyrene.[10]

-

Record the fluorescence emission spectrum for each sample from approximately 350 nm to 500 nm.[10]

-

Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) for each this compound concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The plot will typically show a sigmoidal curve. The midpoint of the transition in this curve is taken as the CMC.

-

Signaling Pathways and Logical Relationships

In the context of drug development, the micellar core of this compound could serve as a nanocarrier for hydrophobic drugs, enhancing their solubility and bioavailability. The logical relationship for this application is depicted below.

Conclusion

This compound is a cationic surfactant with significant potential in both the cosmetics and pharmaceutical industries. A thorough understanding of its surface activity and micelle formation is essential for harnessing its full capabilities. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to characterize these fundamental properties. The determination of the CMC and surface tension profile of this compound will facilitate the rational design of advanced formulations and pave the way for novel applications in areas such as drug delivery and material science.

References

- 1. deascal.com [deascal.com]

- 2. specialchem.com [specialchem.com]

- 3. incibeauty.com [incibeauty.com]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]

- 7. commons.erau.edu [commons.erau.edu]

- 8. justagriculture.in [justagriculture.in]

- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

The Intricate Dance: A Technical Guide to the Interaction of Quaternium-70 with Anionic Surfactants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternium-70, a cationic quaternary ammonium (B1175870) compound, is a versatile ingredient in the cosmetic and pharmaceutical industries, prized for its conditioning and antistatic properties.[1] Its cationic nature dictates a strong, complex interaction with anionic surfactants, which are primary components in a vast array of cleansing and drug delivery formulations. This technical guide delves into the core principles governing the interaction between this compound and anionic surfactants, providing a comprehensive overview of the underlying physicochemical mechanisms, key experimental methodologies for characterization, and the resulting impact on formulation properties. While specific quantitative data for this compound remains largely proprietary, this guide will utilize data from analogous cationic surfactant systems to illustrate these fundamental interactions.

Introduction: The Nature of the Interaction

The fundamental driving force behind the interaction between this compound and anionic surfactants is the electrostatic attraction between the positively charged quaternary ammonium headgroup of this compound and the negatively charged headgroups of anionic surfactants, such as sulfates (e.g., Sodium Laureth Sulfate - SLES, Sodium Lauryl Sulfate - SLS) and sulfonates.[2] This primary interaction is further modulated by hydrophobic interactions between the nonpolar tails of both surfactant types.

These interactions lead to the formation of various supramolecular structures, significantly influencing the bulk and interfacial properties of the formulation. The nature and strength of these interactions are dependent on several factors, including:

-

Concentration of each surfactant: The molar ratio of cationic to anionic surfactant is a critical determinant of the resulting complex's properties.

-

Chemical structure of the surfactants: The chain length and headgroup of both the cationic and anionic surfactant influence the geometry and stability of the resulting aggregates.

-

Solution conditions: pH, ionic strength, and temperature can all modulate the electrostatic and hydrophobic interactions.

The logical relationship governing these interactions can be visualized as a progression from simple ion pairing to the formation of more complex aggregates.

Impact on Formulation Properties

The interaction between this compound and anionic surfactants has profound effects on key formulation properties. Understanding and controlling these interactions is crucial for product development.

Viscosity Modification

The formation of cationic-anionic surfactant complexes often leads to a significant increase in the viscosity of a formulation. This is attributed to the formation of larger, more structured aggregates, such as worm-like micelles, which entangle and increase the resistance to flow. The extent of viscosity enhancement is highly dependent on the surfactant ratio, with a peak viscosity often observed near the point of charge neutrality. However, exceeding this stoichiometric ratio can lead to phase separation and a decrease in viscosity.[2]

Foam Characteristics

While anionic surfactants are primary foaming agents, their interaction with cationic surfactants like this compound can modulate foam properties. The formation of complexes at the air-water interface can impact foam stability. In some cases, these complexes can create a more rigid interfacial film, leading to more stable foam.[2] Conversely, the formation of insoluble precipitates can be detrimental to foam generation. The overall effect on foam height and stability is a delicate balance of these competing phenomena.

Conditioning and Deposition

In hair and skin care formulations, the interaction is leveraged to enhance the deposition of the conditioning agent (this compound) onto the negatively charged surfaces of hair and skin. The formation of a neutral or slightly cationic complex with the anionic surfactant in the formulation can reduce the overall solubility of the cationic agent, promoting its deposition during rinsing. This leads to improved feel, reduced static, and enhanced manageability.

Quantitative Analysis of Interactions

Several experimental techniques are employed to quantify the interactions between this compound and anionic surfactants. These methods provide valuable data on binding thermodynamics, critical micelle concentration, and surface activity.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events. By titrating an anionic surfactant into a solution of this compound, one can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of the interaction. This provides a complete thermodynamic profile of the complex formation.

| Parameter | Description | Typical Values (Analogous Systems) |

| Binding Affinity (Ka) | Strength of the interaction between the cationic and anionic surfactant. | 104 - 106 M-1 |

| Enthalpy Change (ΔH) | Heat released or absorbed during binding. Can indicate the nature of the forces involved (e.g., negative for electrostatic). | -10 to -50 kJ/mol |

| Stoichiometry (n) | Molar ratio of anionic to cationic surfactant in the complex. | ~1 (near charge neutrality) |

Table 1: Thermodynamic Parameters from Isothermal Titration Calorimetry for Cationic-Anionic Surfactant Interactions.

Surface Tensiometry

Surface tension measurements are used to determine the critical micelle concentration (CMC) of individual surfactants and their mixtures. The CMC is the concentration at which surfactants begin to self-assemble into micelles. The interaction between this compound and an anionic surfactant typically leads to a significant reduction in the CMC compared to the individual components, indicating a synergistic interaction that facilitates micelle formation at lower concentrations.

| Surfactant System | CMC (mM) |

| Sodium Laureth Sulfate (SLES) | 1.0 - 5.0[3] |

| Sodium Lauryl Sulfate (SLS) | 1.0 - 10.0[3] |

| Cationic-Anionic Mixture (e.g., CTAB/SDS) | < 0.1 |

Table 2: Critical Micelle Concentration (CMC) Values for Common Anionic Surfactants and a Representative Cationic-Anionic Mixture.

Viscometry

Rotational viscometers are used to measure the viscosity of formulations containing mixtures of this compound and anionic surfactants. By systematically varying the ratio and concentration of the surfactants, a viscosity profile can be generated, identifying the conditions that lead to maximum thickening.

| Anionic:Cationic Ratio | Viscosity (cP) |

| 100:0 | Low |

| 75:25 | Moderate |

| 50:50 (near stoichiometry) | High (Peak Viscosity) |

| 25:75 | Moderate |

| 0:100 | Low |

Table 3: Illustrative Viscosity Profile of a Cationic-Anionic Surfactant System.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound and anionic surfactant interactions.

Isothermal Titration Calorimetry (ITC) Protocol

-

Solution Preparation: Prepare solutions of this compound and the anionic surfactant in the same buffer to minimize heats of dilution. Degas solutions if necessary.

-

Instrument Setup: Set the ITC instrument to the desired experimental temperature.

-

Loading: Load the this compound solution into the sample cell and the anionic surfactant solution into the injection syringe.

-

Titration: Perform a series of injections of the anionic surfactant into the this compound solution, measuring the heat change after each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change per injection. Fit the integrated data to a suitable binding model to determine the thermodynamic parameters.

Surface Tensiometry Protocol (Du Noüy Ring Method)

-

Solution Preparation: Prepare a series of solutions of the surfactant mixture with varying concentrations.

-

Instrument Setup: Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).

-

Measurement: For each concentration, measure the force required to pull a platinum ring from the surface of the solution.

-

Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the point where the surface tension plateaus.

Conclusion

References

Synthesis of Quaternium-70 Derivatives for Novel Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-70, chemically known as Stearamidopropyl Dimethyl (myristyl acetate) ammonium (B1175870) chloride, is a quaternary ammonium compound (QAC) traditionally used in the cosmetics industry as a conditioning and antistatic agent.[1][2] Its amphiphilic nature, characterized by a positively charged nitrogen center, a long hydrophobic stearamidopropyl tail, and a myristyl acetate (B1210297) group, imparts desirable surface-active properties. Beyond its established applications in personal care, the unique chemical architecture of this compound presents a promising scaffold for the synthesis of novel derivatives with potential applications in drug development and other advanced fields. This technical guide provides an in-depth overview of the synthesis of this compound and its derivatives, along with an exploration of their potential biological activities and future applications.

Core Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of a tertiary amine intermediate, Stearamidopropyl Dimethylamine, followed by a quaternization reaction.

Step 1: Synthesis of Stearamidopropyl Dimethylamine (SAPDMA)

The precursor, Stearamidopropyl Dimethylamine (SAPDMA), is synthesized through the amidation of stearic acid with 3-dimethylaminopropylamine (B130723) (DMAPA).[3][4]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a distillation condenser, stearic acid and a slight molar excess of DMAPA are charged.

-

Amidation: The mixture is heated to a temperature of 160-180°C. The reaction proceeds via a condensation reaction, with the formation of an amide bond and the liberation of water, which is continuously removed by distillation to drive the reaction to completion.

-

Monitoring and Completion: The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level.

-

Purification: The resulting crude SAPDMA is then purified, typically by vacuum distillation, to remove unreacted starting materials and byproducts.

Step 2: Quaternization to form this compound

The second step involves the quaternization of the tertiary amine, SAPDMA, to form the final this compound product. This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of SAPDMA attacks an electrophilic carbon, leading to the formation of a quaternary ammonium salt. The common name, Stearamidopropyl Dimethyl (myristyl acetate) ammonium chloride, suggests that the quaternizing agent is a derivative of myristyl acetate containing a reactive group, such as a chloroacetyl group.

Hypothesized Experimental Protocol (based on general quaternization principles):

-

Preparation of the Quaternizing Agent: Myristyl chloroacetate (B1199739) would be a suitable quaternizing agent. This can be synthesized by the esterification of myristyl alcohol with chloroacetic acid or via the reaction of myristyl alcohol with chloroacetyl chloride.

-

Reaction Setup: SAPDMA is dissolved in a suitable polar aprotic solvent, such as acetonitrile (B52724) or acetone, in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Quaternization Reaction: A slight molar excess of myristyl chloroacetate is added to the solution. The reaction mixture is then heated to reflux and maintained at this temperature for several hours.

-

Monitoring and Completion: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by titrating for the disappearance of the tertiary amine.

-

Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude this compound is then purified by recrystallization from a suitable solvent or by column chromatography to yield the final product.

Synthesis of Novel this compound Derivatives

The versatile structure of this compound allows for the synthesis of a wide range of derivatives by modifying either the fatty acid tail or the quaternizing agent. These modifications can be tailored to modulate the compound's physicochemical properties, such as its hydrophobicity, charge density, and biodegradability, thereby influencing its biological activity and potential applications.

Table 1: Potential Modifications for the Synthesis of this compound Derivatives

| Modification Site | Potential Reagents | Resulting Derivative Class | Potential Application Focus |

| Fatty Acid Tail | Oleic acid, Linoleic acid, Palmitic acid | Unsaturated or shorter-chain QACs | Modified solubility and membrane interaction |

| Quaternizing Agent | Alkyl halides of varying chain lengths (e.g., ethyl bromide, hexyl iodide) | QACs with varying N-alkyl substituents | Tuning antimicrobial activity and cytotoxicity |

| Functionalized alkyl halides (e.g., containing hydroxyl or carboxyl groups) | Functionalized QACs | Drug conjugation, targeted delivery | |

| Dihaloalkanes | Gemini (B1671429) (dimeric) QACs | Enhanced antimicrobial and surfactant properties |

Potential for Novel Applications in Drug Development

While research specifically on this compound derivatives for drug development is still emerging, the broader class of QACs has shown significant promise in various biomedical applications, primarily due to their antimicrobial properties.[5]

Antimicrobial Activity

QACs are membrane-active agents that exert their antimicrobial effect by disrupting the cell membranes of bacteria and fungi.[6] The positively charged quaternary nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to a loss of membrane integrity and cell death. The length of the alkyl chains on the QAC is a critical determinant of its antimicrobial efficacy.[6]

-

Derivatives with Optimized Chain Lengths: By synthesizing this compound derivatives with varying lengths of the fatty acid tail and the N-alkyl substituent, it is possible to fine-tune the antimicrobial activity against specific pathogens.

-

Gemini QACs: Dimeric QACs, or gemini QACs, which consist of two QAC moieties connected by a spacer chain, have been shown to exhibit significantly lower minimum inhibitory concentrations (MICs) against a broad spectrum of microorganisms compared to their monomeric counterparts.[6]

Drug Delivery Vehicles

The amphiphilic nature of this compound derivatives makes them potential candidates for use as drug delivery vehicles. Their ability to self-assemble into micelles or vesicles in aqueous solutions could enable the encapsulation of hydrophobic drugs, thereby improving their solubility and bioavailability. Furthermore, the cationic nature of these compounds could facilitate interaction with negatively charged biological membranes, potentially enhancing drug uptake into cells.

Cytotoxicity Considerations

A significant challenge in the development of QAC-based therapeutics is their potential cytotoxicity towards mammalian cells.[7] The same membrane-disrupting mechanism responsible for their antimicrobial activity can also lead to toxicity in host cells. Therefore, a crucial aspect of designing novel this compound derivatives for therapeutic applications will be to optimize the balance between antimicrobial efficacy and cytotoxicity. This can be achieved by carefully modulating the molecular structure, such as by introducing biodegradable ester or amide linkages.[8][9]

Experimental Workflows and Signaling Pathways

Diagram 1: General Synthesis Workflow for this compound Derivatives

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Diagram 2: Proposed Mechanism of Antimicrobial Action for QACs

Caption: Proposed mechanism of antimicrobial action for quaternary ammonium compounds.

Conclusion and Future Directions

The synthesis of this compound derivatives offers a promising avenue for the development of novel compounds with tailored properties for a range of applications beyond the cosmetics industry. By systematically modifying the hydrophobic and hydrophilic portions of the molecule, researchers can optimize the biological activity of these compounds, particularly their antimicrobial efficacy and cytotoxicity. Future research should focus on the synthesis and screening of libraries of this compound derivatives to identify lead compounds for further development as potential antimicrobial agents or drug delivery vehicles. Detailed structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation QACs with improved therapeutic indices.

References

- 1. deascal.com [deascal.com]

- 2. incibeauty.com [incibeauty.com]

- 3. WO2007120681A2 - Hair conditioning cosmetic compositions containing a mixture of amidoamines - Google Patents [patents.google.com]

- 4. STEARAMIDOPROPYL DIMETHYLAMINE - Ataman Kimya [atamanchemicals.com]

- 5. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]

- 6. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Design, synthesis, antibacterial activity and toxicity of novel quaternary ammonium compounds based on pyridoxine and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physicochemical Properties of CAS 68921-83-5 (Quaternium-70)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound identified by CAS number 68921-83-5, commonly known as Quaternium-70. This document is intended for researchers, scientists, and professionals in drug development and other relevant industries who require detailed information on this substance. This compound is a quaternary ammonium (B1175870) compound primarily utilized in the cosmetics industry for its antistatic and hair conditioning properties.[1][2][3] It is important to note that, given its primary applications, information regarding its interaction with biological signaling pathways is not available, as it is not developed as a pharmaceutical agent.

Chemical Identification

| Identifier | Value |

| CAS Number | 68921-83-5 |

| Common Name | This compound |

| IUPAC Name | Dimethyl-[3-(octadecanoylamino)propyl]-(2-oxo-2-tetradecoxyethyl)azanium;chloride[4] |

| Synonyms | N,N-Dimethyl-3-((1-oxooctadecyl)amino)-N-(2-oxo-2-(tetradecenyloxy)ethyl)-1-propanaminium chloride[4] |

| Molecular Formula | C39H79ClN2O3[4] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCC--INVALID-LINK--(C)CC(=O)OCCCCCCCCCCCCCC.[Cl-][4] |

| InChI | InChI=1S/C39H78N2O3.ClH/c1-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-33-38(42)40-34-32-35-41(3,4)37-39(43)44-36-31-29-27-25-23-18-16-14-12-10-8-6-2;/h5-37H2,1-4H3;1H[4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Appearance | Amber colored liquid, mild, characteristic odor | [5] |

| Molecular Weight | 659.51 g/mol | [4] |

| Density | 1.02 g/cm³ | [6] |

| Purity | 95% | [6] |

| Solubility | Oil-soluble.[5][7] Estimated water solubility: 1.033e-007 mg/L @ 25 °C. | [8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are based on standard testing protocols applicable to this class of chemical compounds.

Appearance

The appearance of a clear, transparent liquid like this compound is assessed visually according to standard test methods such as ASTM E2680.[7][8][9][10]

-

Objective: To visually assess the clarity and presence of any suspended matter or contamination.

-

Procedure:

-

A sample of the substance is placed in a clean, clear glass container.

-

The sample is examined against a well-lit, contrasting background.

-

Observations are made for clarity, color, and the presence of any particulates, haze, or phase separation.

-

The odor is also noted by carefully wafting the vapors towards the nose.

-

Molecular Weight Determination

The molecular weight of a compound like this compound can be calculated from its molecular formula or determined experimentally using various methods.

-

Calculation from Molecular Formula:

-

Experimental Methods: For large molecules, techniques like mass spectrometry, size-exclusion chromatography, or light scattering can be employed to determine the molecular weight experimentally.[13][14]

Density Measurement

The density of a liquid can be determined using several established methods. A common laboratory procedure involves the use of a graduated cylinder and a balance.[15][16][17][18]

-

Objective: To determine the mass per unit volume of the liquid.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.

-

A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The combined mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Purity Assessment

The purity of quaternary ammonium compounds can be determined using various analytical techniques. Titration is a common and effective method.

-

Objective: To quantify the amount of the active quaternary ammonium compound in a sample.

-

Method: Two-phase titration or potentiometric titration.

-

Two-Phase Titration: This method often involves titrating the cationic quaternary ammonium compound with an anionic surfactant in the presence of an indicator that is soluble in an immiscible organic solvent. The endpoint is indicated by a color change in the organic phase.

-

Potentiometric Titration: This involves the use of an ion-selective electrode to detect the endpoint of the titration between the quaternary ammonium compound and a standard titrant. This method is often more precise and less subjective than colorimetric methods.[19]

-

Other methods for determining the purity of quaternary ammonium compounds include spectrophotometry and chromatography.[20]

Solubility Determination

The solubility of a substance in water can be determined using standardized methods such as the OECD Guideline 105.[6][21][22][23]

-

Objective: To determine the saturation concentration of the substance in water at a specific temperature.

-

Methods:

-

Flask Method (for solubilities > 10⁻² g/L):

-

A sufficient amount of the substance is added to a flask containing water to create a saturated solution.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography, spectroscopy).

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

-

-

Visualizations

Logical Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the identification and physicochemical characterization of a chemical substance like this compound.

Conclusion

This technical guide has summarized the core physicochemical properties of CAS 68921-83-5 (this compound) and provided an overview of the standard experimental protocols for their determination. The data presented is crucial for the formulation and quality control of products containing this ingredient, particularly in the cosmetics and personal care industries. The absence of information on signaling pathways is consistent with its industrial application rather than as a therapeutic agent. The provided workflow and experimental details offer a solid foundation for researchers and scientists working with this and similar chemical compounds.

References

- 1. deascal.com [deascal.com]

- 2. incibeauty.com [incibeauty.com]

- 3. specialchem.com [specialchem.com]

- 4. How to Find the Molecular Mass of a Compound [thoughtco.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. acri.gov.tw [acri.gov.tw]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. ASTM E2680 - 23 | 1 Nov 2023 | BSI Knowledge [knowledge.bsigroup.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 12. youtube.com [youtube.com]

- 13. Notes on How To Determine Molecular Weight? [unacademy.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. wjec.co.uk [wjec.co.uk]

- 18. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 19. xylemanalytics.com [xylemanalytics.com]

- 20. researchgate.net [researchgate.net]

- 21. filab.fr [filab.fr]

- 22. oecd.org [oecd.org]

- 23. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

In-Depth Technical Guide on the Self-Assembly of Quaternium-70 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the self-assembly of the cationic surfactant Quaternium-70 in aqueous solutions. Due to a lack of specific experimental data for this compound in publicly available literature, this document serves as a detailed roadmap for researchers initiating such studies. It outlines the theoretical basis of surfactant self-assembly and presents detailed, generalized experimental protocols for determining key physicochemical parameters, including the critical micelle concentration (CMC), aggregate size, and morphology. Illustrative data tables and diagrams are provided to guide experimental design and data presentation.

Introduction

This compound is a quaternary ammonium (B1175870) salt recognized for its utility as a conditioning and antistatic agent in a variety of cosmetic and personal care products.[1][2][3] Its molecular structure, featuring a positively charged nitrogen atom and long hydrocarbon chains, categorizes it as a cationic surfactant. Such amphiphilic molecules are known to self-assemble in aqueous solutions to form organized aggregates, a phenomenon critical to their functionality in various applications, including potential use in drug delivery systems.

A thorough understanding of the self-assembly behavior of this compound is essential for optimizing its performance in current formulations and for the development of novel applications. This guide details the necessary experimental framework to characterize its behavior in aqueous media.

Fundamentals of Cationic Surfactant Self-Assembly

The self-assembly of surfactants in water is primarily driven by the hydrophobic effect. The amphiphilic nature of these molecules, possessing both a water-soluble (hydrophilic) head group and a water-insoluble (hydrophobic) tail, dictates their behavior. In an aqueous environment, at concentrations above a certain threshold known as the Critical Micelle Concentration (CMC) , surfactant monomers spontaneously aggregate to form structures such as micelles. This process minimizes the energetically unfavorable interactions between the hydrophobic tails and water molecules. The CMC is a key characteristic of a surfactant and is influenced by its molecular structure, as well as by external conditions like temperature and the presence of electrolytes.

Experimental Methodologies and Protocols

A comprehensive characterization of this compound self-assembly requires a combination of techniques to determine its CMC, and the size, and morphology of the aggregates formed.

Determination of the Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that marks the onset of micelle formation.

Principle: At the air-water interface, surfactant monomers align to reduce the surface tension of the solution. As the concentration of the surfactant increases, the surface becomes saturated with monomers. Beyond the CMC, any additional surfactant molecules form micelles within the bulk of the solution, causing the surface tension to remain relatively constant. The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Protocol:

-

Solution Preparation: A concentrated stock solution of this compound (e.g., 1 x 10⁻² M) is prepared in high-purity, deionized water. A series of dilutions are then prepared from this stock solution to cover a concentration range both below and above the anticipated CMC.

-

Instrumentation: A calibrated tensiometer, employing either the du Noüy ring or Wilhelmy plate method, is used. The sample stage should be thermostatically controlled to maintain a constant temperature.

-

Measurement: The surface tension of each dilution is measured, typically starting from the most dilute solution to minimize cross-contamination. Sufficient time should be allowed for the surface tension to reach equilibrium before each reading.

-

Data Analysis: The surface tension (γ) is plotted against the logarithm of the this compound concentration (log C). The CMC is determined from the intersection of the two linear portions of the resulting graph.

Principle: For ionic surfactants like this compound, the electrical conductivity of the solution changes as a function of concentration. Below the CMC, the surfactant exists as individual, mobile ions, and conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles, which also bind some of the counter-ions, results in a decrease in the rate of conductivity increase. The break in the slope of the conductivity versus concentration plot corresponds to the CMC.

Experimental Protocol:

-

Solution Preparation: A series of aqueous solutions of this compound with varying concentrations are prepared.

-

Instrumentation: A calibrated conductivity meter with a temperature-controlled cell is required.

-

Measurement: The conductivity of each solution is measured at a constant temperature.

-

Data Analysis: A plot of specific conductivity (κ) against surfactant concentration (C) is generated. The CMC is determined from the intersection of the two lines of best fit for the data points below and above the inflection point.

Micelle Size and Polydispersity Analysis

Principle: DLS measures the fluctuations in the intensity of light scattered by particles undergoing Brownian motion in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic diameter using the Stokes-Einstein equation. This technique provides information on the average size of the micelles and the breadth of the size distribution (polydispersity).

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared at a concentration well above its determined CMC (e.g., 5-10 times the CMC) in an appropriate aqueous buffer or deionized water. To remove dust and other potential contaminants, the solution should be filtered through a microporous filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

-

Instrumentation: A DLS instrument equipped with a laser light source, a detector, and a digital correlator is used.

-

Measurement: The sample is placed in the instrument and allowed to thermally equilibrate. Multiple measurements are performed to ensure the statistical reliability of the results.

-

Data Analysis: The instrument's software analyzes the autocorrelation function of the scattered light to generate a particle size distribution. The key outputs are the z-average hydrodynamic diameter and the Polydispersity Index (PDI).

Morphological Characterization

Principle: TEM provides direct visual evidence of the shape and size of the self-assembled structures. For soft materials like micelles, which have low intrinsic electron contrast, a negative staining technique is often employed.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound above its CMC is prepared.

-

Grid Preparation: A small drop of the solution is applied to a carbon-coated TEM grid and allowed to adsorb for a few minutes.

-

Staining: The excess solution is carefully wicked off with filter paper, and a drop of a heavy-atom stain (e.g., 2% aqueous uranyl acetate (B1210297) or phosphotungstic acid) is applied.

-

Drying: After a brief incubation with the stain, the excess is removed, and the grid is allowed to air dry completely.

-

Imaging: The prepared grid is then examined in a transmission electron microscope to visualize the micelles.

Quantitative Data Summary

The following tables are presented as templates for organizing the experimental data that would be obtained from the characterization of this compound. The values provided are illustrative and typical for a cationic surfactant and should not be considered as actual experimental data for this compound.

Table 1: Hypothetical Physicochemical Properties of this compound in Aqueous Solution at 25°C

| Parameter | Measurement Technique | Illustrative Value |

| Critical Micelle Concentration (CMC) | Surface Tensiometry | 1.5 x 10⁻⁴ M |

| Surface Tension at CMC (γcmc) | Surface Tensiometry | 38 mN/m |

| Critical Micelle Concentration (CMC) | Conductivity | 1.8 x 10⁻⁴ M |

| Average Hydrodynamic Diameter (Z-average) | Dynamic Light Scattering | 8 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering | 0.15 |

| Aggregate Morphology | Transmission Electron Microscopy | Spherical Micelles |

Table 2: Hypothetical Influence of Temperature on the Critical Micelle Concentration of this compound

| Temperature (°C) | CMC (M) via Tensiometry |

| 25 | 1.5 x 10⁻⁴ |

| 35 | 2.1 x 10⁻⁴ |

| 45 | 2.9 x 10⁻⁴ |

Visualizations of Key Concepts and Processes

The following diagrams, generated using the DOT language, provide visual representations of the self-assembly process and experimental workflows.

Diagram 1: A simplified signaling pathway illustrating the transition from this compound monomers to micelles upon exceeding the Critical Micelle Concentration (CMC).

Diagram 2: Experimental workflow for the determination of the Critical Micelle Concentration (CMC) of this compound using surface tensiometry.

Diagram 3: A logical relationship diagram showing the core-shell structure of a cationic micelle formed by this compound, with a hydrophobic core and a hydrophilic corona of positively charged head groups.

Conclusion